molecular formula C5H3BrFNO B6247972 4-bromo-5-fluoropyridin-3-ol CAS No. 1805936-65-5

4-bromo-5-fluoropyridin-3-ol

Cat. No.: B6247972
CAS No.: 1805936-65-5
M. Wt: 192
InChI Key:
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Description

4-Bromo-5-fluoropyridin-3-ol is a heterocyclic organic compound with the molecular formula C5H3BrFNO. It is a derivative of pyridine, where the hydrogen atoms at positions 4 and 5 are substituted by bromine and fluorine, respectively, and the hydrogen at position 3 is replaced by a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-fluoropyridin-3-ol typically involves the halogenation of pyridine derivatives. One common method is the bromination of 5-fluoropyridin-3-ol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-fluoropyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of 4-amino-5-fluoropyridin-3-ol or 4-mercapto-5-fluoropyridin-3-ol.

    Oxidation: Formation of 4-bromo-5-fluoropyridin-3-one.

    Reduction: Formation of pyridin-3-ol.

Scientific Research Applications

4-Bromo-5-fluoropyridin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-5-fluoropyridin-3-ol depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic activity. The presence of bromine and fluorine atoms enhances the compound’s binding affinity and specificity for its molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-5-fluoropyridin-3-ol is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. These properties influence the compound’s reactivity and interactions with other molecules, making it a valuable intermediate in the synthesis of complex organic compounds .

Properties

CAS No.

1805936-65-5

Molecular Formula

C5H3BrFNO

Molecular Weight

192

Purity

95

Origin of Product

United States

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